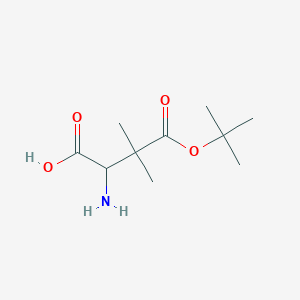![molecular formula C9H19NNa4O7P2 B14755993 [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt involves the reaction of a carboxylic acid with phosphorous acid and phosphorous trichloride in a solvent such as chlorobenzene . The reaction mixture is then quenched with water and heated to hydrolyze the phosphonated reaction mass, yielding the desired bisphosphonate .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often obtained as a white crystalline powder, which is then formulated into pharmaceutical preparations .
Analyse Des Réactions Chimiques
Types of Reactions
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bisphosphonates .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt is used as a reagent for studying bone resorption mechanisms and developing new bisphosphonate derivatives .
Biology
In biological research, this compound is used to investigate the cellular and molecular mechanisms of bone metabolism. It helps in understanding how bisphosphonates interact with bone cells and inhibit bone resorption .
Medicine
Medically, this compound is used to treat osteoporosis, metastatic bone disease, and other conditions involving excessive bone loss . It is also being explored for its potential in treating other diseases characterized by abnormal calcium metabolism .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a standard for quality control in the manufacture of bisphosphonate drugs .
Mécanisme D'action
The primary mechanism of action of [1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the mevalonate pathway . This inhibition disrupts the synthesis of isoprenoid compounds, which are essential for the post-translational modification of small GTPase signaling proteins . As a result, the compound effectively inhibits osteoclast-mediated bone resorption .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alendronate: Another nitrogen-containing bisphosphonate used for similar indications.
Risedronate: Known for its high potency and efficacy in treating osteoporosis.
Pamidronate: Used primarily for treating hypercalcemia of malignancy.
Zoledronate: Noted for its long duration of action and use in various bone disorders.
Uniqueness
[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt is unique due to its specific molecular structure, which provides a balance between potency and safety. Its ability to inhibit FPPS with high specificity makes it a valuable therapeutic agent in managing bone resorption disorders .
Propriétés
Formule moléculaire |
C9H19NNa4O7P2 |
|---|---|
Poids moléculaire |
407.16 g/mol |
Nom IUPAC |
tetrasodium;3-[methyl(pentyl)amino]-1,1-diphosphonatopropan-1-ol |
InChI |
InChI=1S/C9H23NO7P2.4Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
Clé InChI |
FQKSXGSEWYMBRQ-UHFFFAOYSA-J |
SMILES canonique |
CCCCCN(C)CCC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)










![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)

